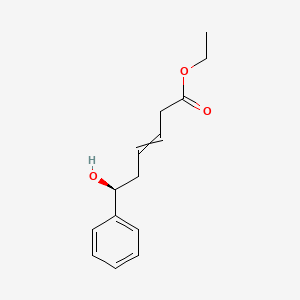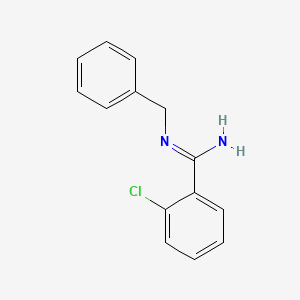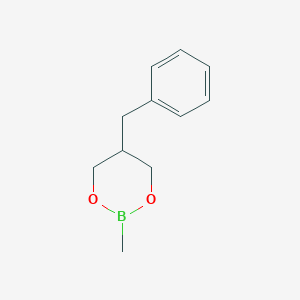![molecular formula C15H13I2NO B12532628 2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one CAS No. 686965-20-8](/img/structure/B12532628.png)
2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexa-2,4-dien-1-one core with diiodo and methylanilino substituents, making it an interesting subject for chemical studies.
Métodos De Preparación
The synthesis of 2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Iodination: Introduction of iodine atoms at the 2 and 4 positions of the cyclohexa-2,4-dien-1-one ring.
Condensation: Reaction of the iodinated intermediate with 4-methylaniline to form the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with biological macromolecules such as proteins and DNA. These interactions can lead to various biological outcomes, including inhibition of enzyme activity and induction of cell death.
Comparación Con Compuestos Similares
2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
2,4-Diiodo-6-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,4-dien-1-one: Similar structure but with a methoxy group instead of a methylanilino group.
2,4-Diiodo-6-[1-(4-chloroanilino)ethylidene]cyclohexa-2,4-dien-1-one: Contains a chloroanilino group instead of a methylanilino group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
686965-20-8 |
|---|---|
Fórmula molecular |
C15H13I2NO |
Peso molecular |
477.08 g/mol |
Nombre IUPAC |
2,4-diiodo-6-[C-methyl-N-(4-methylphenyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C15H13I2NO/c1-9-3-5-12(6-4-9)18-10(2)13-7-11(16)8-14(17)15(13)19/h3-8,19H,1-2H3 |
Clave InChI |
UJEMIDKXCZCBKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C)C2=C(C(=CC(=C2)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)


![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)
![2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid](/img/structure/B12532557.png)







![2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-](/img/structure/B12532602.png)
